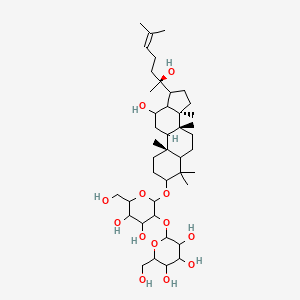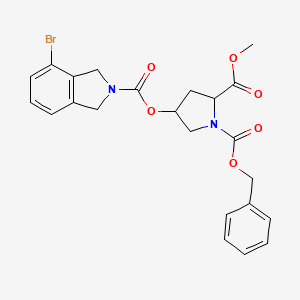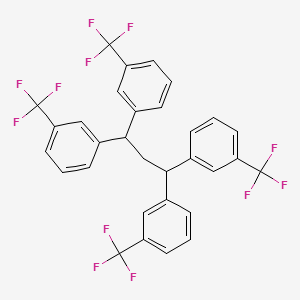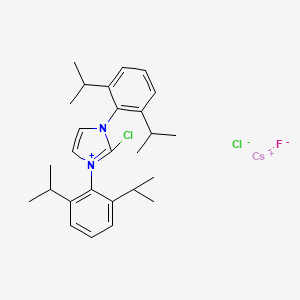
20(S)-Propanaxadiol;S-ginsenoside Rg3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20(S)-Propanaxadiol, also known as S-ginsenoside Rg3, is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of ginsenosides, which are triterpene saponins known for their diverse pharmacological activities. Ginsenosides have been used in traditional medicine for centuries, particularly in East Asia, for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 20(S)-Propanaxadiol involves the steaming and drying of white ginseng. The process includes steaming the ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying, and then further steaming for another 30-45 hours . This method selectively increases the content of ginsenosides, including 20(S)-Rg3.
Industrial Production Methods: Industrial production of 20(S)-Propanaxadiol typically involves the use of enzymatic biotransformation. For instance, the transformation of ginsenoside extracts into 20(S)-Rg3 can be achieved using specific enzymes such as α-1,6-l-arabinofranosidase and β-glucosidase . This method ensures a high yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 20(S)-Propanaxadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used to induce oxidative stress in studies involving 20(S)-Rg3.
Reduction: Reducing agents such as sodium borohydride can be used to modify the compound’s structure.
Substitution: Acidic conditions, such as the use of formic acid, can facilitate the transformation of ginsenosides.
Major Products: The major products formed from these reactions include various stereoisomers and derivatives of ginsenosides, such as 20®-Rg3, Rk1, and Rg5 .
Aplicaciones Científicas De Investigación
20(S)-Propanaxadiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of ginsenosides.
Medicine: 20(S)-Rg3 exhibits significant anticancer properties, particularly against lung cancer and triple-negative breast cancer It also has potential therapeutic effects in treating age-related macular degeneration and myocardial ischemia/reperfusion injury
Mecanismo De Acción
The mechanism of action of 20(S)-Propanaxadiol involves multiple molecular targets and pathways:
Molecular Targets: It targets epidermal growth factor receptor (EGFR), Ras/Raf/MEK/ERK pathway, and aquaporin 1 (AQP1) water channel
Pathways Involved: The compound modulates cell cycle regulators (CDKs and cyclins), tumor suppressors (p53 and p21), and apoptotic mediators (Bcl-2, caspases) It also influences inflammatory response molecules such as NF-κB and COX-2.
Comparación Con Compuestos Similares
20(S)-Propanaxadiol is unique among ginsenosides due to its specific stereochemistry and potent biological activities. Similar compounds include:
20®-Propanaxadiol: A stereoisomer with different biological effects, such as inhibiting cancer cell invasion and metastasis.
Ginsenoside Rk1 and Rg5: These compounds are also derived from ginseng and exhibit similar pharmacological properties
Ginsenoside Rh2: Known for its anticancer and immunomodulatory effects.
Propiedades
Fórmula molecular |
C42H72O13 |
|---|---|
Peso molecular |
785.0 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2-[[(8R,10R,14R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41+,42-/m0/s1 |
Clave InChI |
RWXIFXNRCLMQCD-GMTINJNOSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)
![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)

![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)
![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)

![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)


![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)
